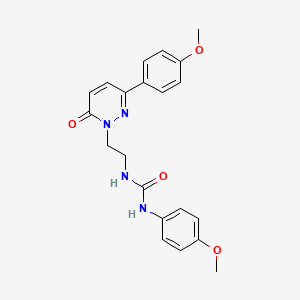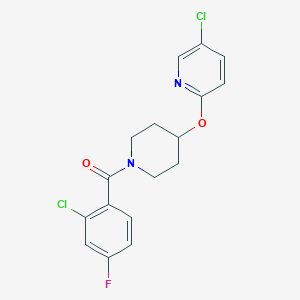
2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid is an organic compound characterized by the presence of a triazole ring and a cyclohexane carboxylic acid group. This compound is a white crystalline solid with high solubility in water. It is commonly used as a precursor in the synthesis of various organic compounds, including pesticides and herbicides .
Mécanisme D'action
Target of Action
It is known that 1,2,4-triazoles, a class of compounds to which our compound belongs, have been reported to be potent inhibitors of kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase . These targets play crucial roles in various biological processes, including cell signaling, gene expression, and carbohydrate metabolism.
Mode of Action
Based on its structural similarity to other 1,2,4-triazoles, it can be inferred that it may interact with its targets (such as kinases, lysine-specific demethylase 1, and acidic mammalian chitinase) by binding to their active sites, thereby inhibiting their activity .
Biochemical Pathways
Given its potential targets, it can be hypothesized that this compound may influence pathways related to cell signaling, gene expression, and carbohydrate metabolism .
Result of Action
Based on its potential inhibitory effects on kinases, lysine-specific demethylase 1, and acidic mammalian chitinase, it can be inferred that this compound may alter cell signaling, gene expression, and carbohydrate metabolism .
Méthodes De Préparation
The synthesis of 2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid typically involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to form the triazole derivative. The final product is obtained through acid hydrolysis . Industrial production methods often utilize microwave irradiation to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted triazole derivatives .
Applications De Recherche Scientifique
2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
2-(5-amino-1H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
1,2,4-Triazol-5-acetic acid: This compound also contains a triazole ring and is used in similar applications.
3-ethylcarboxyl-5-amino-1,2,4-triazole: Another triazole derivative with comparable properties and uses.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its high density and thermal stability, this compound is used in energetic materials.
The uniqueness of this compound lies in its specific structure, which combines the triazole ring with a cyclohexane carboxylic acid group, providing distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(3-amino-1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c10-9-11-7(12-13-9)5-3-1-2-4-6(5)8(14)15/h5-6H,1-4H2,(H,14,15)(H3,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNKMWVBNYZQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=NC(=NN2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[5-(5-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]thiomorpholine](/img/structure/B2696696.png)


![(RS)-1-[4-(4-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2696702.png)
![1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone](/img/structure/B2696705.png)


![3-(2-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2696710.png)

![N-[1-(5-Fluoro-2-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2696712.png)



![(2E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696719.png)
